A Comprehensive Technical Guide to Benzyl 2-bromopropanoate
A Comprehensive Technical Guide to Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Benzyl 2-bromopropanoate, a key intermediate in organic synthesis. The document covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel chemical entities. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and safety information to facilitate its effective and safe use in a laboratory setting.
Chemical and Physical Properties
Benzyl 2-bromopropanoate is a colorless to pale yellow liquid with a fruity odor.[1] It is widely utilized as a versatile reagent in various organic transformations. Below is a summary of its key properties.
Table 1: Physical and Chemical Properties of Benzyl 2-bromopropanoate
| Property | Value | Reference |
| CAS Number | 3017-53-6 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.10 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 139-141 °C | [1] |
| Density | ~1.410 g/cm³ (Predicted) | [1] |
| IUPAC Name | benzyl 2-bromopropanoate | [2] |
| Synonyms | 2-Bromopropionic acid benzyl ester, Benzyl 2-bromopropionate | [2] |
Spectroscopic Data
The structural confirmation of Benzyl 2-bromopropanoate is typically achieved through standard spectroscopic techniques. The following are characteristic spectral data for the compound.
Table 2: Spectroscopic Data of Benzyl 2-bromopropanoate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.35 (q, J=7.0 Hz, 1H, -CH(Br)-), 1.80 (d, J=7.0 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 169.5 (C=O), 135.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.2 (Ar-CH), 68.0 (-CH₂-), 45.0 (-CH(Br)-), 21.5 (-CH₃) |
| FT-IR (neat) | ν (cm⁻¹): 3035 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1740 (C=O ester stretch), 1250, 1150 (C-O stretch), 695 (C-Br stretch) |
Note: The NMR data is predicted based on standard chemical shift values and analysis of similar compounds. The IR data is based on characteristic functional group absorptions.
Synthesis
Benzyl 2-bromopropanoate is most commonly synthesized via the Fischer esterification of 2-bromopropionic acid with benzyl alcohol, typically in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Benzyl 2-bromopropanoate
Materials:
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2-bromopropionic acid
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Benzyl alcohol
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p-Toluenesulfonic acid (catalyst)
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Toluene (solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask with a Dean-Stark trap and reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-bromopropionic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
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Add toluene as the solvent to facilitate the azeotropic removal of water.
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Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
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Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC, cool the mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure Benzyl 2-bromopropanoate.
Caption: Synthesis workflow for Benzyl 2-bromopropanoate.
Reactivity and Applications
Benzyl 2-bromopropanoate is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution reactions. A significant application is its use as an initiator in Atom Transfer Radical Polymerization (ATRP).
Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[3] Benzyl 2-bromopropanoate can serve as an efficient initiator for the ATRP of various monomers, such as styrenes and acrylates.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using Benzyl 2-bromopropanoate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
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Benzyl 2-bromopropanoate (initiator)
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Copper(I) bromide (CuBr) (catalyst)
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N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
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Anisole (solvent)
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Schlenk flask
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Nitrogen or Argon source
Procedure:
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To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.
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Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen).
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In a separate flask, prepare a solution of MMA (e.g., 100 equivalents), Benzyl 2-bromopropanoate (1 equivalent), PMDETA (1 equivalent), and anisole.
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Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
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Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
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Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir.
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Monitor the polymerization progress by taking samples periodically and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
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Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
Caption: Workflow for ATRP using Benzyl 2-bromopropanoate.
Safety and Handling
Benzyl 2-bromopropanoate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
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H315: Causes skin irritation.[2]
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H317: May cause an allergic skin reaction.[2]
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H319: Causes serious eye irritation.[2]
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H400: Very toxic to aquatic life.[2]
Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Avoid release to the environment.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If skin irritation or rash occurs, get medical advice/attention.
Conclusion
Benzyl 2-bromopropanoate is a versatile and valuable chemical intermediate with significant applications in organic synthesis and polymer chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and safety information. With this information, researchers and professionals can effectively and safely utilize Benzyl 2-bromopropanoate in their laboratory work to advance their research and development goals.
